3-chloro-N-(3-nitrobenzyl)aniline
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Overview
Description
3-chloro-N-(3-nitrobenzyl)aniline: is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-nitrobenzyl group and the benzene ring is substituted with a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(3-nitrobenzyl)aniline typically involves a multi-step process:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.
Amination: The 3-nitrobenzyl chloride is then reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-nitrobenzylaniline.
Chlorination: Finally, the 3-nitrobenzylaniline is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-chloro-N-(3-nitrobenzyl)aniline can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form 3-chloro-N-(3-aminobenzyl)aniline.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 3-chloro-N-(3-aminobenzyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to other bioactive compounds.
Industry:
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-nitrobenzyl)aniline would depend on its specific application
Nitro Group: Can participate in redox reactions.
Chlorine Atom: Can undergo substitution reactions.
Aniline Nitrogen: Can form hydrogen bonds and participate in nucleophilic reactions.
These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparison with Similar Compounds
- 3-chloro-N-(3-nitrobenzylidene)aniline
- 2-chloro-N-(3-nitrobenzylidene)aniline
- 4-chloro-N-(3-nitrobenzylidene)aniline
Comparison:
- Structural Differences: The position of the chlorine and nitro groups can affect the reactivity and properties of the compounds.
- Reactivity: Compounds with different positions of the chlorine and nitro groups may have different reactivity in substitution and reduction reactions.
- Applications: The specific applications may vary depending on the structural differences and resulting properties .
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
3-chloro-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(7-10)16(17)18/h1-8,15H,9H2 |
InChI Key |
SGLUBPKKPRQWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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